molecular formula C18H28N2O4 B2742063 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047680-73-8

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Número de catálogo B2742063
Número CAS: 1047680-73-8
Peso molecular: 336.432
Clave InChI: XNVVAURAGZPLAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as DPP-4 inhibitor, is a drug that is used to treat type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are released by the intestine in response to food intake and stimulate insulin secretion.

Mecanismo De Acción

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor works by inhibiting the enzyme 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, which is responsible for breaking down incretin hormones. By inhibiting 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, the levels of incretin hormones in the body are increased, which stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has been shown to have a number of biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its cardiovascular protective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid and has a low risk of off-target effects. It is also available in pure form, making it easy to use in experiments. However, 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has some limitations as well. It has a short half-life and may require frequent dosing in experiments. It may also have different effects in different animal models, which may limit its generalizability.

Direcciones Futuras

There are several future directions for research on 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor. One area of interest is the potential for combination therapy with other drugs for the treatment of type 2 diabetes mellitus. Another area of interest is the role of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor in the prevention of cardiovascular disease in patients with type 2 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor in the treatment of type 2 diabetes mellitus.

Métodos De Síntesis

The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor involves the reaction of 3,5-dimethylaniline with 3-isopropoxypropylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis to yield the final product.

Aplicaciones Científicas De Investigación

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. It has been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events in patients with type 2 diabetes.

Propiedades

IUPAC Name

4-(3,5-dimethylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12(2)24-7-5-6-19-16(18(22)23)11-17(21)20-15-9-13(3)8-14(4)10-15/h8-10,12,16,19H,5-7,11H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVVAURAGZPLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.